3,5-Bis((dimethylamino)methyl)-4-hydroxybenzoic acid
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Overview
Description
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is a complex organic compound characterized by the presence of two dimethylamino groups attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dihydroxybenzoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-dihydroxy-: Lacks the dimethylamino groups, resulting in different chemical properties.
Benzoic acid, 3,5-bis[(methylamino)methyl]-4-hydroxy-: Contains methylamino groups instead of dimethylamino, leading to variations in reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(dimethylamino)methyl]-4-hydroxy- is unique due to the presence of two dimethylamino groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.
Properties
CAS No. |
6333-24-0 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)7-10-5-9(13(17)18)6-11(12(10)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
YGQVYFAHDYFWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)O |
Origin of Product |
United States |
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